molecular formula C19H17N3O5S2 B10879459 3-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

3-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10879459
M. Wt: 431.5 g/mol
InChI Key: FMDDCVFNRXGSTR-UHFFFAOYSA-N
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Description

3-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a dimethoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the thiadiazole ring and the dimethoxyphenyl group. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include sulfur, hydrazine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize waste. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings, potentially leading to derivatives with different properties and applications .

Scientific Research Applications

3-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The thiadiazole ring and dimethoxyphenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

Molecular Formula

C19H17N3O5S2

Molecular Weight

431.5 g/mol

IUPAC Name

3-[[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C19H17N3O5S2/c1-26-14-7-12(8-15(9-14)27-2)17-21-22-19(29-17)28-10-16(23)20-13-5-3-4-11(6-13)18(24)25/h3-9H,10H2,1-2H3,(H,20,23)(H,24,25)

InChI Key

FMDDCVFNRXGSTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(=O)O)OC

Origin of Product

United States

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